Alpha-1D Adrenoceptor Subtype Selectivity: 209-Fold Discrimination Between Alpha-1D and Alpha-1B Adrenoceptors
1-Allyl-5-aminoindolin-2-one exhibits marked subtype selectivity for the alpha-1D adrenoceptor (IC₅₀ = 8.90 nM) over the alpha-1B adrenoceptor (IC₅₀ = 1,860 nM), representing a 209-fold difference in antagonist affinity [1]. This selectivity profile contrasts with non-subtype-selective alpha-1 antagonists such as prazosin, which typically shows IC₅₀ values in the subnanomolar range across all alpha-1 subtypes without significant discrimination [2]. The N1-allyl substitution is structurally implicated in conferring this selectivity, as the unsubstituted 5-aminoindolin-2-one scaffold lacks any documented alpha-1 adrenoceptor activity .
| Evidence Dimension | Alpha-1D adrenoceptor antagonist affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 8.90 nM |
| Comparator Or Baseline | Alpha-1B adrenoceptor: IC₅₀ = 1,860 nM |
| Quantified Difference | 209-fold selectivity for alpha-1D over alpha-1B |
| Conditions | Non-competitive (irreversible) antagonist assay on isolated thoracic aorta (alpha-1D) and spleen (alpha-1B) from rat [1] |
Why This Matters
Subtype-selective alpha-1D antagonists are pharmacologically valuable for probing differential physiological roles of alpha-1 adrenoceptor subtypes in vascular smooth muscle contraction, benign prostatic hyperplasia, and nasal decongestion without the cardiovascular liabilities associated with pan-alpha-1 blockade.
- [1] ChEMBL Database. CHEMBL1203233: 1-Allyl-5-aminoindolin-2-one alpha-1D and alpha-1B adrenoceptor data. BindingDB BDBM50422382. European Bioinformatics Institute. View Source
- [2] Michel MC, Vrydag W. α1-, α2- and β-adrenoceptors in the urinary bladder, urethra and prostate. Br J Pharmacol. 2006;147(S2):S88-S119. View Source
